4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile
Description
4-(2,6-Dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2,6-dichlorophenyl group at the 4-position and a nitrile (-CN) group at the 5-position. The 1,2,3-triazole moiety is a key pharmacophore in medicinal chemistry due to its stability, hydrogen-bonding capacity, and compatibility with click chemistry methodologies . This compound is structurally analogous to bioactive molecules in agrochemical and pharmaceutical research, particularly those targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
5-(2,6-dichlorophenyl)-2H-triazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N4/c10-5-2-1-3-6(11)8(5)9-7(4-12)13-15-14-9/h1-3H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLVUZYDPDPIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NNN=C2C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 2,6-dichlorophenyl azide, and the alkyne precursor is propargyl cyanide.
Cycloaddition Reaction: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction mixture is typically heated to around 60-80°C for several hours to ensure complete conversion.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure 4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2,6-dichlorophenyl group.
Oxidation and Reduction: The triazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions with other dipolarophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted triazole derivatives, while oxidation and reduction can lead to different oxidation states of the triazole ring.
Scientific Research Applications
4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The 2,6-dichlorophenyl group may enhance the compound’s binding affinity to these targets. The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Key Observations :
- Triazole vs. Pyrazole : The 1,2,3-triazole core in the target compound offers distinct electronic and steric properties compared to pyrazole-based agrochemicals like fipronil. Triazoles exhibit stronger dipole moments and enhanced hydrogen-bonding capacity, which may improve target selectivity .
Pharmacologically Relevant Triazole Derivatives
Key Observations :
- Functional Group Synergy : The nitrile group in the target compound may act as a hydrogen-bond acceptor, akin to the triazole ring in itraconazole, which is critical for binding to cytochrome P450 enzymes .
Biological Activity
4-(2,6-Dichlorophenyl)-1H-1,2,3-triazole-5-carbonitrile (commonly referred to as DCTC) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to provide a detailed overview of the biological activity of DCTC, supported by data tables and research findings.
Chemical Structure and Properties
DCTC is characterized by the presence of a triazole ring and a dichlorophenyl group. Its chemical formula is with a molecular weight of 202.05 g/mol. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.
Biological Activity Overview
DCTC has been studied for its diverse biological activities:
- Antifungal Activity : Research indicates that DCTC exhibits significant antifungal properties against various fungal strains, making it a candidate for agricultural applications as a fungicide.
- Antibacterial Activity : DCTC has shown promising results in inhibiting the growth of several bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Activity : Studies have demonstrated that DCTC can induce apoptosis in cancer cell lines, showcasing its potential in cancer therapy.
Antifungal Activity
DCTC's antifungal efficacy was evaluated against common fungal pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 10 |
| Fusarium oxysporum | 20 |
These results indicate that DCTC possesses potent antifungal activity, particularly against Aspergillus niger.
Antibacterial Activity
The antibacterial properties of DCTC were assessed against various Gram-positive and Gram-negative bacteria. The results are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
DCTC demonstrated notable antibacterial activity, especially against Staphylococcus aureus, indicating its potential use in treating bacterial infections.
Anticancer Activity
DCTC's anticancer effects were investigated using several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's cytotoxicity was measured using the MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.5 |
| HeLa | 10.2 |
The IC50 values suggest that DCTC effectively inhibits cell proliferation in these cancer cell lines. Flow cytometry analysis revealed that DCTC induces apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9.
The mechanism by which DCTC exerts its biological effects involves several pathways:
- Apoptosis Induction : DCTC activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Studies indicate that DCTC causes G1 phase arrest in cancer cells, preventing further cell division.
- Reactive Oxygen Species (ROS) Generation : DCTC treatment leads to elevated ROS levels, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have highlighted the efficacy of DCTC in various therapeutic contexts:
- Case Study on Anticancer Effects : A study involving MCF-7 cells treated with DCTC showed significant apoptosis induction compared to untreated controls, with flow cytometry confirming increased sub-G1 population indicative of cell death.
- Field Study on Antifungal Application : In agricultural settings, DCTC was applied to crops affected by fungal diseases. The results indicated a marked reduction in disease incidence compared to untreated plots.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
